N-(4-Chlorobutyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(4-Chlorobutyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: N-oxide derivatives are formed when the compound undergoes oxidation.
Reduction Products: Amine derivatives are produced through reduction reactions.
Scientific Research Applications
N-(4-Chlorobutyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying new drug targets.
Industrial Applications: This compound is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobutyl)-1H-indazole-3-carboxamide: shares structural similarities with other indazole derivatives, such as:
Uniqueness
- This compound is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
502709-87-7 |
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Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H14ClN3O/c13-7-3-4-8-14-12(17)11-9-5-1-2-6-10(9)15-16-11/h1-2,5-6H,3-4,7-8H2,(H,14,17)(H,15,16) |
InChI Key |
NRFMGWJPAKAZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCCCl |
Origin of Product |
United States |
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